2,2-Diethoxy-1-isocyanoethane
Overview
Description
2,2-Diethoxy-1-isocyanoethane is an organic compound with the molecular formula C7H13NO2. It is a colorless liquid with a vile odor and is soluble in many organic solvents such as alcohols and ethers. This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of various heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethoxy-1-isocyanoethane typically involves the dehydration of N-substituted formamides. One common method includes the following steps :
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Preparation of N-(2,2-Diethoxy)ethyl Formamide
- A mixture of aminoacetaldehyde diethyl acetal and propyl formate is heated at reflux in an oil bath for 3 hours.
- The reaction mixture is then distilled under reduced pressure to obtain N-(2,2-diethoxy)ethyl formamide.
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Formation of this compound
- N-(2,2-diethoxy)ethyl formamide is reacted with tetrachloromethane, triphenylphosphine, and triethylamine in dichloromethane.
- The mixture is heated at reflux, and the resulting precipitate is filtered and washed.
- The filtrate is concentrated and distilled under reduced pressure to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient distillation and purification techniques is crucial to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Diethoxy-1-isocyanoethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the isocyano group.
Addition Reactions: The compound can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and thiols.
Electrophiles: Electrophiles such as acids and halogens can react with the compound under mild conditions.
Major Products Formed
Spiroimidazo[1,5-a]imidazole-5-thiones: Formed through Ugi four-component condensation reactions involving cycloketones, amine hydrochlorides, and potassium thiocyanate or selenocyanate.
Scientific Research Applications
2,2-Diethoxy-1-isocyanoethane has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of heterocyclic compounds and other complex organic molecules.
Medicinal Chemistry: Employed in the development of potential pharmaceutical agents through multicomponent reactions.
Material Science: Utilized in the preparation of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Diethoxy-1-isocyanoethane involves its reactivity with various nucleophiles and electrophiles. The isocyano group is highly reactive and can form stable intermediates with different molecular targets. This reactivity is exploited in multicomponent reactions to synthesize complex molecules .
Comparison with Similar Compounds
Similar Compounds
- Isocyanoacetaldehyde diethyl acetal
- Ethyl phenyl-cyanopyruvate
- Thiete 1,1-dioxide
Uniqueness
2,2-Diethoxy-1-isocyanoethane is unique due to its dual functionality as both an isocyanide and an acetal. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
1,1-diethoxy-2-isocyanoethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-4-9-7(6-8-3)10-5-2/h7H,4-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKVTNIPVCCCNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C[N+]#[C-])OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449513 | |
Record name | 2,2-Diethoxy-1-isocyanoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15586-32-0 | |
Record name | 2,2-Diethoxy-1-isocyanoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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